
SB 202190
概要
科学的研究の応用
A. Cancer Research
- Colorectal Cancer : SB 202190 has been shown to exert both cytostatic and cytotoxic effects on colorectal cancer cells. In vivo studies indicated that treatment with this compound resulted in reduced tumor growth by inducing growth arrest and apoptosis in cancer cells . The compound also modulates key signaling pathways, such as Akt and FoxO3A, which are involved in cell survival and proliferation .
- Lung Cancer : In studies involving non-small cell lung cancer models, this compound demonstrated antitumor activity by inhibiting tumor growth and enhancing the efficacy of other therapeutic agents .
B. Neuroprotection
- Glaucoma : Research indicates that this compound can protect retinal ganglion cells from damage associated with glaucoma by inhibiting ferroptosis—a form of regulated cell death linked to iron metabolism . The compound regulates proteins related to iron homeostasis, thereby improving visual function in experimental models.
- Neural Stem Cells : this compound has been used to enhance the self-renewal ability of neural stem cells. It promotes stability in pluripotent stem cells and aids in the differentiation of embryonic stem cells into cardiomyocytes .
C. Inflammation and Autoimmunity
The p38 MAPK pathway is implicated in inflammatory responses; thus, this compound serves as a valuable tool for studying inflammatory diseases. It has been utilized to explore its effects on cytokine production and immune cell activation, particularly in conditions such as asthma and autoimmune disorders .
Case Studies
作用機序
SB 202190は、活性なp38 MAPキナーゼのATPポケットに結合することにより、その効果を発揮します。この結合は、p38 MAPKのキナーゼ活性を阻害し、下流の標的のリン酸化を防ぎます。 p38 MAPK活性の阻害は、アポトーシス、炎症、細胞分化など、様々な細胞プロセスを調節することにつながります。 .
類似の化合物との比較
類似の化合物
SB 203580: 類似の構造と作用機序を持つ別のp38 MAPK阻害剤。
SB 239063: より高い効力を有するp38 MAPKの選択的阻害剤。
VX-702: 臨床試験で使用されている強力で選択的なp38 MAPK阻害剤。
This compoundの独自性
This compoundは、p38 MAPKに対する高い選択性と効力により、独自性があります。それは、最小限のオフターゲット効果でp38αとp38βアイソフォームを選択的に阻害します。 これは、様々な細胞プロセスおよび疾患におけるp38 MAPKの特定の役割を研究するための貴重なツールとなっています。 .
生化学分析
Biochemical Properties
SB 202190 plays a crucial role in biochemical reactions by inhibiting the activity of p38 MAPK. It specifically targets the p38α and p38β isoforms of the kinase, with IC50 values of 50 nM and 100 nM, respectively . This compound binds within the ATP pocket of the active kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition affects various downstream signaling pathways, including those involved in stress response, inflammation, and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by inhibiting p38 MAPK, leading to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound can enhance the self-renewal ability of neural stem cells and promote the differentiation of human embryonic stem cells into cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP pocket of p38 MAPK, which inhibits the kinase’s activity. This binding prevents the phosphorylation of downstream targets, thereby blocking the activation of various signaling pathways. This compound selectively inhibits the p38α and p38β isoforms, leading to the suppression of inflammatory responses and the induction of apoptosis in certain cell types . Furthermore, this compound can activate other signaling pathways, such as the MEK/ERK pathway, which can stimulate cell growth and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C and protected from light. Prolonged exposure to light or higher temperatures can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on p38 MAPK for extended periods, but its potency may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have also shown that the compound can cross the blood-brain barrier, making it useful for studying neurological disorders .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with p38 MAPK. The compound inhibits the phosphorylation of p38 MAPK, which in turn affects the activity of downstream enzymes and cofactors . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on p38 MAPK .
準備方法
合成経路と反応条件
SB 202190は、以下の主要なステップを含む多段階プロセスを通じて合成できます。
イミダゾール環の形成: 合成は、4-フルオロベンズアルデヒド、4-ヒドロキシベンズアルデヒド、および4-ピリジンカルボキシアルデヒドを酢酸中の酢酸アンモニウムと反応させることにより、イミダゾール環を形成することから始まります。
環化: 中間体は、イミダゾール環を形成するために環化されます。
工業的製造方法
This compoundの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大限に高めるために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 最終生成物は、通常、淡黄色からベージュ色の粉末として得られます。 .
化学反応の分析
反応の種類
SB 202190は、主に以下のタイプの反応を起こします。
酸化: フェニル環上のヒドロキシル基は、キノン誘導体を形成するために酸化される可能性があります。
還元: ピリジン環上のニトロ基は、アミンに還元することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
形成される主要な生成物
酸化: キノン誘導体。
還元: アミン。
置換: 置換フェニル誘導体。.
科学研究での用途
This compoundは、科学研究において幅広い用途があり、以下が含まれます。
化学: 様々な化学反応および経路におけるp38 MAPKの役割を研究するためのツールとして使用されます。
生物学: アポトーシス、分化、増殖などの細胞プロセスにおけるp38 MAPKの役割を調査するために使用されます。
医学: がん、炎症、神経変性疾患などの疾患におけるp38 MAPK阻害の潜在的な治療効果を調べるための前臨床研究で使用されます。
類似化合物との比較
Similar Compounds
SB 203580: Another p38 MAPK inhibitor with a similar structure and mechanism of action.
SB 239063: A selective inhibitor of p38 MAPK with higher potency.
VX-702: A potent and selective p38 MAPK inhibitor used in clinical trials
Uniqueness of SB 202190
This compound is unique due to its high selectivity and potency for p38 MAPK. It selectively inhibits the p38α and p38β isoforms with minimal off-target effects. This makes it a valuable tool for studying the specific role of p38 MAPK in various cellular processes and diseases .
生物活性
SB 202190 is a selective and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), primarily affecting the p38α and p38β isoforms. This compound has been extensively studied for its biological activities, particularly in cell signaling, apoptosis, and differentiation processes. Below is an analysis of its biological activity, supported by data tables and relevant case studies.
This compound functions by binding to the ATP pocket of p38 MAPK, inhibiting its activity with an IC50 value of approximately 50 nM for p38α and 100 nM for p38β . The inhibition of p38 MAPK leads to various downstream effects, including modulation of cellular stress responses, apoptosis, and differentiation pathways.
Key Biological Activities
- Inhibition of Apoptosis :
- Induction of Autophagy :
-
Cell Proliferation and Differentiation :
- The compound has been utilized to induce cardiomyocyte differentiation from human embryonic stem cells and enhance neural stem cell self-renewal . In colorectal cancer organoid cultures, this compound was found to stabilize EGFR signaling, promoting cell proliferation in some cases while inhibiting it in others depending on the mutational status .
Table 1: Effects of this compound on Cell Viability and Apoptosis
Concentration (μM) | % Apoptotic Cells (HUVEC) | Metabolic Activity (24h) |
---|---|---|
0 | 9.02 ± 0.62 | 100% |
5 | 7.00 ± 0.30 | 130% |
10 | 5.00 ± 0.23 | 145% |
Data represents mean ± SEM from multiple experiments .
Table 2: this compound's Role in Autophagy Activation
Mechanism | Observations |
---|---|
Calcium Release | Required for TFEB/TFE3 activation |
Calcineurin Activation | Mediates dephosphorylation of TFEB/TFE3 |
Autophagy Induction | Increased lysosomal biogenesis |
Mechanistic insights derived from experimental studies .
Case Study: Colorectal Cancer Organoids
A study involving patient-derived colorectal cancer organoids revealed that this compound could predict BRAF-activating mutations. The compound induced phosphorylation of Erk1-2 in most organoid cultures but inhibited it in those with BRAF mutations. This suggests that this compound may serve as a valuable tool for identifying specific genetic alterations in cancer research .
Case Study: Differentiation Induction
In another investigation, this compound was used to promote cardiomyocyte differentiation from human embryonic stem cells. The results indicated that treatment with this compound enhanced the expression of cardiac markers, demonstrating its potential utility in regenerative medicine applications .
特性
IUPAC Name |
4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKYPYXTTXKZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7041120 | |
Record name | SB 202190 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-30-7 | |
Record name | 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152121-30-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SB 202190 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SB-202190 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX798P8GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SB202190?
A: SB202190 is primarily known as a selective inhibitor of p38 MAPKα and β. []
Q2: How does SB202190 interact with p38 MAPK?
A: SB202190 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation. []
Q3: What are the downstream consequences of p38 MAPK inhibition by SB202190?
A3: Inhibition of p38 MAPK by SB202190 has been shown to exert various effects depending on the cell type and context:
- Reduced inflammation: SB202190 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, often implicated in inflammatory diseases. [, , , ]
- Modulation of apoptosis: SB202190 has been reported to both induce and inhibit apoptosis. This dual effect likely depends on cell type, SB202190 concentration, and the presence of other stimuli. [, , , , ]
- Effects on cell growth and differentiation: SB202190 can impact cell proliferation and differentiation processes, as observed in studies on endothelial cells, fibroblasts, and cancer cell lines. [, , , , ]
Q4: Does SB202190 affect other kinases besides p38 MAPK?
A4: While considered a selective p38 MAPK inhibitor, emerging evidence suggests SB202190 might interact with other targets, including:
- Casein kinase 1 (CK1): SB202190 has been shown to inhibit CK1-mediated phosphorylation of CREB, indicating potential off-target effects. []
- Cholecystokinin receptor subtype CCK1: SB202190 has been reported to act as a non-competitive antagonist of the CCK1 receptor, highlighting the need for caution when using this compound in models expressing this receptor. []
Q5: How does the dual effect of SB202190 on apoptosis impact its potential therapeutic applications?
A: The dual effect of SB202190 on apoptosis presents both opportunities and challenges. While its pro-apoptotic properties could be beneficial for targeting cancer cells [, ], its anti-apoptotic effects might prove advantageous in treating conditions like ischemia-reperfusion injury. [, ] Understanding the context-dependent effects of SB202190 on apoptosis is crucial for developing targeted therapies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。